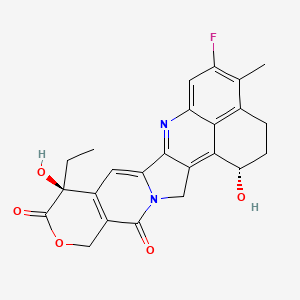

(1-OH)-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H21FN2O5 |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

(10S,23S)-10-ethyl-18-fluoro-10,23-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |

InChI |

InChI=1S/C24H21FN2O5/c1-3-24(31)14-6-17-21-12(8-27(17)22(29)13(14)9-32-23(24)30)20-18(28)5-4-11-10(2)15(25)7-16(26-21)19(11)20/h6-7,18,28,31H,3-5,8-9H2,1-2H3/t18-,24-/m0/s1 |

InChI Key |

FRPSGSHVDGIPFA-UUOWRZLLSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (1-OH)-Exatecan

For Researchers, Scientists, and Drug Development Professionals

(1-OH)-Exatecan , a potent derivative of the camptothecin class of anti-cancer agents, has garnered significant interest for its pronounced topoisomerase I inhibitory activity. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan, and its active metabolite this compound, exert their cytotoxic effects by targeting DNA topoisomerase I (TOP1), a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription. The core mechanism involves the stabilization of the covalent TOP1-DNA cleavage complex.[1]

Normally, TOP1 introduces a transient single-strand break in the DNA backbone, allowing the DNA to rotate and unwind. The enzyme then rapidly re-ligates the broken strand. Exatecan intercalates into this transient complex, preventing the re-ligation step.[2] This stabilized "cleavable complex" leads to an accumulation of single-strand DNA breaks. When a DNA replication fork encounters this complex, it results in the conversion of the single-strand break into a highly cytotoxic double-strand break, ultimately triggering apoptotic cell death.[2][3]

Exatecan is noted for its high potency, exhibiting greater activity than other camptothecin analogs such as topotecan and SN-38, the active metabolite of irinotecan.[2][4] It does not require metabolic activation to exert its inhibitory effect on TOP1.[5]

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of Exatecan.

Table 1: In Vitro Potency of Exatecan

| Parameter | Value | Cell Lines/Conditions | Reference |

| TOP1 Inhibition IC50 | 2.2 µM (0.975 µg/mL) | Purified human topoisomerase I | [6] |

| Mean GI50 (Breast Cancer) | 2.02 ng/mL | Panel of breast cancer cell lines | [7][8] |

| Mean GI50 (Colon Cancer) | 2.92 ng/mL | Panel of colon cancer cell lines | [7][8] |

| Mean GI50 (Stomach Cancer) | 1.53 ng/mL | Panel of stomach cancer cell lines | [7][8] |

| Mean GI50 (Lung Cancer) | 0.877 ng/mL | Panel of lung cancer cell lines | [7][8] |

| GI50 (PC-6) | 0.186 ng/mL | Human small cell lung cancer | [6] |

| GI50 (PC-6/SN2-5) | 0.395 ng/mL | SN-38 resistant small cell lung cancer | [6] |

| IC50 (MOLT-4) | ~0.1 nM | Acute leukemia | [9][10] |

| IC50 (CCRF-CEM) | ~0.1 nM | Acute leukemia | [9][10] |

| IC50 (DU145) | ~0.2 nM | Prostate cancer | [9][10] |

| IC50 (DMS114) | ~0.1 nM | Small cell lung cancer | [9][10] |

Table 2: Pharmacokinetic Parameters of Exatecan Mesylate in Humans (30-minute infusion)

| Parameter | Value (Mean ± SD) | Patient Population | Reference |

| Clearance (Lactone) | 6.8 ± 2.8 L/h/m² | Advanced solid malignancies | [2] |

| Clearance (Total Drug) | 2.1 ± 1.1 L/h/m² | Advanced solid malignancies | [2] |

| Lactone:Total Drug Exposure Ratio | 0.30 ± 0.08 | Advanced solid malignancies | [2] |

Table 3: Pharmacokinetic Parameters of Exatecan Mesylate in Humans (24-hour continuous infusion)

| Parameter | Value (approximate) | Patient Population | Reference |

| Plasma Clearance | 3 L/h | Advanced solid tumors | [11] |

| Total Volume of Distribution | 40 L | Advanced solid tumors | [11] |

| Terminal Elimination Half-life | 14 hours | Advanced solid tumors | [11] |

Signaling Pathway

Caption: Mechanism of this compound action via Topoisomerase I inhibition.

Experimental Protocols

Topoisomerase I DNA Cleavage Assay

This assay is designed to measure the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex, resulting in an increase in cleaved DNA fragments.

Experimental Workflow:

Caption: Workflow for the Topoisomerase I DNA cleavage assay.

Detailed Methodology:

-

DNA Substrate Preparation: A DNA oligonucleotide (e.g., 117-bp) is 3'-end labeled with [α-³²P]dCTP using terminal deoxynucleotidyl transferase. The labeled substrate is purified from unincorporated nucleotides.[12][13]

-

Reaction Mixture: The reaction is typically performed in a buffer containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA.[12]

-

Incubation: Approximately 2 nM of the radiolabeled DNA substrate is incubated with recombinant human topoisomerase I in the presence of various concentrations of this compound (or other test compounds) for 20-30 minutes at 25-37°C.[12]

-

Reaction Termination: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 0.5%.[12]

-

Electrophoresis: An equal volume of loading dye (e.g., 80% formamide, 10 mM NaOH, 1 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue) is added to each sample. The samples are denatured by heating and then loaded onto a denaturing polyacrylamide gel (e.g., 15-20%).

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the DNA cleavage bands is quantified using densitometry. The amount of cleavage is compared to controls (no drug and/or a known TOP1 inhibitor like camptothecin).

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the cytotoxic and cytostatic effects of a compound on cultured cancer cells by measuring the amount of ATP, which is an indicator of metabolically active cells.

Experimental Workflow:

Caption: Workflow for the in vitro cytotoxicity assay.

Detailed Methodology:

-

Cell Plating: Cancer cells are seeded into 96-well plates at a density that allows for logarithmic growth throughout the experiment and incubated overnight to allow for attachment.

-

Compound Treatment: The following day, the cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9][10]

-

ATP Measurement: After the incubation period, the plates are equilibrated to room temperature. An equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.

-

Luminescence Reading: The plates are shaken for a few minutes to induce cell lysis and the luminescent signal is allowed to stabilize. The luminescence is then read using a microplate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle control, and the concentration of the compound that inhibits cell growth by 50% (GI50) or reduces cell viability by 50% (IC50) is calculated using non-linear regression analysis.[10]

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical mouse models bearing human tumor xenografts.

Typical Experimental Design:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Exatecan mesylate is typically administered intravenously at various doses and schedules (e.g., 15-25 mg/kg).[8]

-

Endpoints: Tumor volume and body weight are measured regularly. The primary endpoint is often tumor growth inhibition. Secondary endpoints can include survival analysis and assessment of metastases.[8][14]

Conclusion

This compound is a highly potent topoisomerase I inhibitor with a well-defined mechanism of action. Its ability to stabilize the TOP1-DNA cleavable complex leads to irreversible DNA damage and subsequent apoptosis in rapidly dividing cancer cells. The quantitative data from both in vitro and in vivo studies underscore its significant anti-cancer potential. The provided experimental protocols offer a foundation for further research and development of this promising therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Exatecan and its Metabolite (1-OH)-Exatecan: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical/clinical evaluation of Exatecan (DX-8951f), a potent, water-soluble camptothecin analog designed for enhanced antitumor efficacy. As a key aspect of its pharmacological profile, this document also details the identification of its principal metabolites, including (1-OH)-Exatecan. The guide synthesizes critical quantitative data into comparative tables, presents detailed experimental protocols for key biological assays, and utilizes visualizations to illustrate complex pathways and workflows relevant to researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Quest for Superior Camptothecin Analogs

The natural product Camptothecin (CPT) demonstrated significant antitumor activity by targeting DNA topoisomerase I (TOP1), a critical enzyme in DNA replication and repair. However, its clinical development was hampered by poor water solubility and significant toxicity. This led to the development of semi-synthetic analogs like Topotecan and Irinotecan, which offered improved solubility and became mainstays in cancer chemotherapy.[1] Irinotecan itself is a prodrug, requiring metabolic activation to its active form, SN-38. This metabolic conversion, however, introduces significant inter-patient variability in efficacy and toxicity.[2][3]

This challenge spurred the development of a new generation of CPT analogs that would be intrinsically active, water-soluble, and possess greater potency. Exatecan (DX-8951f), a synthetic, hexacyclic CPT derivative, emerged from these efforts. It was designed to circumvent the need for metabolic activation and to exhibit more potent inhibition of TOP1 than previous analogs.[2][] Understanding the metabolic fate of Exatecan is crucial for a complete pharmacological profile, leading to the identification of key metabolites such as this compound.

Discovery and Synthesis

Rationale for the Design of Exatecan

The design of Exatecan was driven by several key objectives:

-

Enhanced Potency: To create a more potent inhibitor of the TOP1-DNA cleavage complex than SN-38 and topotecan.

-

Water Solubility: To develop a water-soluble formulation (as a mesylate salt, DX-8951f) suitable for intravenous administration, avoiding the formulation challenges of the parent camptothecin.

-

Intrinsic Activity: To design a compound that is directly active and does not require metabolic activation, thereby reducing the inter-patient pharmacokinetic variability seen with prodrugs like irinotecan.[2]

-

Overcoming Drug Resistance: To develop an agent that is not a strong substrate for efflux pumps like P-glycoprotein (P-gp), a common mechanism of multidrug resistance.[]

The resulting hexacyclic structure of Exatecan proved to be highly effective in meeting these goals.

General Synthesis of Camptothecin Analogs

The synthesis of complex camptothecin analogs like Exatecan typically involves a convergent approach. While the specific, proprietary synthesis of Exatecan is not detailed in publicly available literature, the general strategy for related compounds often relies on the coupling of key heterocyclic precursors followed by cyclization to form the complete pentacyclic or hexacyclic core.[5] For derivatization, such as in the development of antibody-drug conjugates (ADCs), the synthesis involves attaching linkers to specific functional groups on the Exatecan molecule.[3][6][7]

Identification of this compound as a Major Metabolite

Following the development of Exatecan, studies were undertaken to characterize its metabolism in rats and humans. Analysis of urinary metabolites led to the isolation and identification of two major metabolites. Through NMR and mass spectrometry, these were determined to be the 4-hydroxymethyl metabolite (UM-1) and the 3-hydroxy metabolite (UM-2).[8] The 3-hydroxy metabolite is referred to as This compound (CAS 2894780-53-9).[9][10] The metabolism of Exatecan is primarily carried out by hepatic cytochrome P450 enzymes, particularly CYP3A4.[2][5]

Note: While this compound has been identified as a key metabolite, specific biological activity data (e.g., IC50 for TOP1 inhibition or cytotoxicity) for this isolated metabolite are not extensively reported in the peer-reviewed literature. The quantitative data presented in this guide pertains to the parent drug, Exatecan.

Mechanism of Action

Exatecan shares its fundamental mechanism of action with other camptothecin analogs. It targets the enzyme DNA topoisomerase I, which is responsible for relaxing supercoiled DNA during replication and transcription.

-

TOP1-DNA Complex Formation: TOP1 creates a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc).

-

Stabilization by Exatecan: Exatecan intercalates into this complex at the DNA-enzyme interface. This binding stabilizes the TOP1cc, preventing the religation of the DNA strand.[11]

-

Collision with Replication Fork: When a DNA replication fork encounters the stabilized TOP1cc, it leads to the formation of a permanent, irreversible double-strand break.

-

Induction of Apoptosis: The accumulation of these DNA double-strand breaks triggers cellular DNA damage response pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[][12]

Exatecan is a significantly more potent inducer of TOP1ccs compared to topotecan and SN-38.[11]

Quantitative Preclinical and Clinical Data for Exatecan

The following tables summarize key quantitative data for Exatecan from various studies, providing a comparative perspective against other clinically relevant camptothecin analogs.

Table 1: In Vitro Potency of Exatecan

This table highlights the potent TOP1 inhibitory and cytotoxic activity of Exatecan compared to other analogs.

| Compound | TOP1 Inhibition IC50 (µg/mL)[3] | Cell Line | Cytotoxicity GI50 (ng/mL) | Reference |

| Exatecan | 0.975 | PC-6 (Lung Carcinoma) | 0.186 | [13] |

| PC-6/SN2-5 (SN-38 Resistant) | 0.395 | [13] | ||

| Breast Cancer (Mean) | 2.02 | [13] | ||

| Colon Cancer (Mean) | 2.92 | [13] | ||

| Stomach Cancer (Mean) | 1.53 | [13] | ||

| Lung Cancer (Mean) | 0.877 | [13] | ||

| SN-38 | 2.71 | - | - | [3] |

| Topotecan | 9.52 | - | - | [3] |

| Camptothecin | 23.5 | - | - | [3] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Antitumor Efficacy of Exatecan

Exatecan has demonstrated superior efficacy in various human tumor xenograft models compared to other camptothecins.

| Tumor Model | Dosing Schedule | Result | Reference |

| Human Gastric, Pancreatic, Colon, Breast, Ovary, Lung Xenografts | Various schedules | Potent tumor growth inhibition, often superior to topotecan and irinotecan. | [] |

| Human Lung Cancer Xenograft (PC-6) | 2 mg/kg, i.v., q4dx4 | Significant tumor growth inhibition. | [13] |

| Murine Lung & Liver Metastasis Models | Not specified | Potent antitumor activity. | [] |

| BRCA1-deficient MX-1 Xenografts (PEG-Exatecan conjugate) | 10 µmol/kg, single dose | Complete tumor growth suppression for >40 days. | [14] |

Table 3: Pharmacokinetic Parameters of Exatecan in Humans

This table presents key pharmacokinetic parameters from Phase I and II clinical trials in cancer patients.

| Parameter | Value | Dosing Schedule | Reference |

| Clearance (CL) | 1.39 L/h/m² | 21-day continuous i.v. infusion | [5] |

| 2.28 L/h/m² | 0.5 mg/m²/day for 5 days every 3 weeks | [15] | |

| Volume of Distribution (Vd) | 39.66 L | 21-day continuous i.v. infusion | [5] |

| 18.2 L/m² | 0.5 mg/m²/day for 5 days every 3 weeks | [15] | |

| Elimination Half-life (t½) | 7.9 h | 0.5 mg/m²/day for 5 days every 3 weeks | [15] |

| Maximum Tolerated Dose (MTD) | 0.15 mg/m²/day | 21-day continuous i.v. infusion | [5] |

| 0.8 mg/m² | Weekly 24-h infusion (minimally pretreated) | [16] |

Detailed Experimental Protocols

The following sections provide standardized protocols for key assays used in the evaluation of camptothecin analogs like Exatecan.

Protocol: Topoisomerase I Inhibition (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of TOP1, which relaxes supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x TOP1 Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)

-

Test compound (Exatecan) and vehicle control (e.g., DMSO)

-

Stop solution/Loading Dye (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Agarose, Tris-acetate-EDTA (TAE) buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Reaction Mix Preparation: On ice, prepare a master mix containing 1x TOP1 Assay Buffer and supercoiled DNA (final concentration ~20 µg/mL). Aliquot into reaction tubes.

-

Compound Addition: Add the test compound (Exatecan) at various concentrations to the reaction tubes. Include a "no drug" (enzyme activity) control and a "no enzyme" (background) control. Add vehicle (DMSO) to control tubes.

-

Enzyme Addition: Dilute TOP1 enzyme in Dilution Buffer to a concentration that results in complete relaxation of the substrate in the "no drug" control. Add the diluted enzyme to all tubes except the "no enzyme" control.

-

Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the Stop solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 0.8-1.0% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 5 V/cm) until the supercoiled and relaxed DNA forms are well-separated.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light. The supercoiled DNA (form I) migrates faster than the relaxed DNA (form II). Inhibition is observed as a dose-dependent retention of the supercoiled DNA form.

Protocol: Cell Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic effects.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

Test compound (Exatecan)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Exatecan in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells in triplicate. Include vehicle-only controls and media-only (blank) controls.

-

Incubation: Incubate the plate for 72 hours (or desired exposure time) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI50/IC50 value using a non-linear regression curve fit.

Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a typical study to evaluate the antitumor efficacy of a compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., Nude or SCID)

-

Human tumor cell line

-

Matrigel or appropriate vehicle for cell injection

-

Test compound (Exatecan) formulated in a suitable vehicle for administration (e.g., i.v. injection)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Administer the test compound (Exatecan) and the vehicle control according to the specified dose and schedule (e.g., intravenously, twice weekly for 3 weeks).

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight and general health of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group. Statistical analysis (e.g., ANOVA or t-test) should be performed to determine the significance of the antitumor effect.

Workflows and Logical Diagrams

Visual workflows are essential for understanding the complex processes in drug discovery and evaluation.

Conclusion

Exatecan represents a significant advancement in the field of camptothecin analogs, offering high potency, intrinsic activity, and improved pharmaceutical properties over its predecessors. Its discovery was guided by a rational drug design approach aimed at overcoming the limitations of earlier compounds. The subsequent identification of its metabolite, this compound, has contributed to a more complete understanding of its pharmacological profile. The extensive preclinical and clinical data on Exatecan confirm its potent antitumor activity and have established its mechanism of action as a highly effective stabilizer of the TOP1-DNA cleavage complex. This guide provides the foundational technical information and standardized protocols necessary for researchers and drug developers working with this important class of anticancer agents.

References

- 1. 197720-53-9|(1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione methanesulfonate dihydrate|BLD Pharm [bldpharm.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | C24H21FN2O5 | CID 166490461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. This compound - CAS:2894780-53-9 - 万唯生物-实验室一站式服务专家 [wanvibio.com]

A Technical Guide to (1-OH)-Exatecan for Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1-OH)-Exatecan and its parent compound, Exatecan, for the screening of cancer cell lines. This compound is a quinoline ring compound with significant antiproliferative properties, making it a compound of interest in oncology research.[1] This document outlines its mechanism of action, offers quantitative data on its cytotoxic effects, and provides detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound, a derivative of Exatecan, functions as a potent inhibitor of DNA topoisomerase I (Top1).[2][3][4] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2][5]

This compound and other camptothecin analogues exert their cytotoxic effects by stabilizing the covalent complex formed between Top1 and DNA, known as the Top1-DNA cleavage complex (Top1cc).[2][6][7] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a DNA replication fork encounters this stabilized complex, it results in the formation of a double-strand break.[8] This irreversible DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[2][9]

Signaling Pathway of Topoisomerase I Inhibition

The DNA damage induced by Topoisomerase I inhibitors activates the DNA Damage Response (DDR) pathway. This complex signaling network aims to repair the damage but can trigger apoptosis if the damage is too severe. Key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) are activated in response to DNA double-strand breaks.[10] These kinases, in turn, phosphorylate downstream targets, including checkpoint kinases Chk1 and Chk2, which mediate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[9] If the DNA damage is irreparable, this pathway can initiate apoptosis.

Data Presentation: Cytotoxicity of Exatecan

The following tables summarize the in vitro cytotoxicity of Exatecan, the parent compound of this compound, against various human cancer cell lines. The 50% inhibitory concentration (IC50) values are presented to facilitate comparison of its potency.

Table 1: IC50 Values of Exatecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.23 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.31 |

| DU145 | Prostate Cancer | 0.25 |

| DMS114 | Small Cell Lung Cancer | 0.20 |

| Data sourced from Jo et al., 2022.[6] |

Table 2: Comparative IC50 Values of Topoisomerase I Inhibitors

| Compound | MOLT-4 (nM) | CCRF-CEM (nM) | DU145 (nM) | DMS114 (nM) |

| Exatecan | 0.23 | 0.31 | 0.25 | 0.20 |

| SN-38 | 3.5 | 11.2 | 8.3 | 2.5 |

| Topotecan | 11.5 | 13.9 | 12.8 | 6.8 |

| LMP400 | 12.0 | 14.1 | 13.5 | 11.4 |

| Data sourced from Jo et al., 2022.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to screen this compound against cancer cell lines.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from a study that utilized the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxicity of Exatecan.[6] This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multilabel microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a multilabel microplate reader.

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control from all other measurements.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.[11][12][13] Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11]

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period. Include an untreated control.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, gently trypsinize and collect the cells. Collect the supernatant as it may contain apoptotic cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry.[14] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

-

Fixation:

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising anti-cancer agent that warrants further investigation. This technical guide provides a foundational framework for researchers to screen its efficacy in various cancer cell lines. The provided data on its parent compound, Exatecan, highlights its potent cytotoxic activity. The detailed experimental protocols for cell viability, apoptosis, and cell cycle analysis will enable a comprehensive in vitro evaluation of this compound. The visualization of its mechanism of action and experimental workflows aims to facilitate a deeper understanding and streamlined implementation of screening studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 5. courses.washington.edu [courses.washington.edu]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

An In-depth Technical Guide to the Antiproliferative Effects of Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative effects of Exatecan, a potent topoisomerase I (TOP1) inhibitor. It delves into its mechanism of action, presents quantitative data on its cytotoxic activity, details relevant experimental protocols, and visualizes the key cellular pathways it modulates.

A Note on Nomenclature: The compound requested is "(1-OH)-Exatecan." Publicly available scientific literature and databases contain limited specific data for a molecule explicitly named "this compound"[1][2]. The vast majority of research focuses on its parent compound, Exatecan (DX-8951), and its mesylate salt, Exatecan Mesylate (DX-8951f)[3][4]. Given that Exatecan itself possesses a critical hydroxyl group for its activity, this guide will focus on the extensive data available for Exatecan (DX-8951/DX-8951f), a water-soluble, hexacyclic analog of camptothecin, which is the foundation of its potent anticancer properties[5][6].

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription[7][8]. Like other camptothecin derivatives, Exatecan's primary mechanism involves trapping the enzyme on the DNA.

The process unfolds as follows:

-

TOP1-DNA Binding: Topoisomerase I introduces a transient single-strand break in the DNA backbone to relieve torsional stress. This process involves the formation of a covalent intermediate known as the TOP1 cleavage complex (TOP1cc), where the enzyme is linked to the 3' end of the broken DNA strand[9].

-

Exatecan Stabilization: Exatecan intercalates into this TOP1cc at the DNA-enzyme interface. This binding stabilizes the complex, physically preventing the enzyme from re-ligating the nicked DNA strand[7]. Modeling studies suggest Exatecan forms unique molecular interactions within this complex, contributing to its enhanced potency[9].

-

Collision and DNA Damage: The stabilized TOP1cc becomes a roadblock for the DNA replication machinery. When a replication fork collides with this complex, the transient single-strand break is converted into a permanent and highly cytotoxic DNA double-strand break (DSB).

-

Apoptosis Induction: The accumulation of these DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, the initiation of programmed cell death (apoptosis)[9][10].

Quantitative Antiproliferative Activity

Exatecan demonstrates superior potency compared to other clinically relevant camptothecins, such as SN-38 (the active metabolite of irinotecan) and topotecan. Its antiproliferative activity, measured by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition), is consistently in the low nanomolar to picomolar range across a wide spectrum of human cancer cell lines.

Table 1: Comparative IC50 Values of Exatecan and Other TOP1 Inhibitors

| Cell Line | Cancer Type | Exatecan (nM) | SN-38 (nM) | Topotecan (nM) |

| MOLT-4 | Acute Leukemia | 0.23 | 2.5 | 11.6 |

| CCRF-CEM | Acute Leukemia | 0.17 | 8.9 | 10.7 |

| DMS114 | Small Cell Lung | 0.27 | 10.2 | 34.1 |

| DU145 | Prostate Cancer | 0.32 | 16.5 | 37.3 |

Data sourced from Agama, K.K., et al. (2021)[9]. Values represent the mean from triplicate experiments.

Table 2: Mean GI50 Values of Exatecan Mesylate (DX-8951f) in Human Cancer Cell Panels

| Cancer Type Panel | Mean GI50 (ng/mL) |

| Breast Cancer | 2.02 |

| Colon Cancer | 2.92 |

| Stomach Cancer | 1.53 |

| Lung Cancer | 0.877 |

Data sourced from MedchemExpress and cited studies[11][12]. Assays were performed over a 72-hour treatment period[13].

Studies consistently show that Exatecan is approximately 3 to 10 times more potent than SN-38 and up to 28 times more potent than topotecan in inhibiting TOP1 and overall cytotoxicity[13][14]. Its efficacy is also noted against cell lines that have developed resistance to SN-38[12].

Modulation of the DNA Damage Response (DDR) Pathway

The cytotoxicity of Exatecan is intrinsically linked to the cell's DNA Damage Response (DDR) network. The DSBs created by Exatecan are potent activators of DDR kinases such as Ataxia Telangiectasia and Rad3-related (ATR). This activation leads to a synergistic effect when Exatecan is combined with DDR inhibitors.

-

Synergy with ATR Inhibitors: The combination of Exatecan with ATR inhibitors (like ceralasertib) has been shown to be highly synergistic. Exatecan-induced DNA damage activates ATR; subsequent inhibition of ATR prevents the cell from properly managing this damage, leading to catastrophic levels of genomic instability and enhanced cell death[9].

-

Synthetic Lethality with PARP Inhibitors: In cancer cells with a deficiency in the Homologous Recombination (HR) pathway for DNA repair (e.g., those with BRCA1/2 mutations), there is a heightened reliance on other repair pathways, such as Poly (ADP-ribose) polymerase (PARP) signaling. Exatecan's induction of DNA breaks in these HR-deficient cells creates a synthetic lethal scenario when combined with PARP inhibitors[15].

-

Biomarkers of Sensitivity: High expression of the protein Schlafen family member 11 (SLFN11) and a deficient HR status (HRD) are predictive biomarkers for heightened sensitivity to Exatecan[9].

Key Experimental Protocols

This section provides detailed methodologies for assays crucial to evaluating the antiproliferative effects of Exatecan.

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Methodology:

-

Cell Culture: Seed human cancer cells (e.g., DU145, MOLT-4) into opaque-walled 96-well plates at a predetermined density and allow them to attach overnight in a 37°C, 5% CO2 incubator[9].

-

Compound Preparation: Prepare a 10 mM stock solution of Exatecan in DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of final treatment concentrations.

-

Treatment: Aspirate the old medium from the cell plates and add 100 µL of medium containing the various concentrations of Exatecan, a vehicle control (DMSO), and positive controls (e.g., SN-38)[16].

-

Incubation: Incubate the plates for a standard duration, typically 72 hours[9].

-

Assay Procedure:

-

Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well in a volume equal to the culture medium volume.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a microplate reader.

-

Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the results and determine IC50 values using a suitable software package (e.g., GraphPad Prism) with a non-linear regression model[9].

RADAR Assay for TOP1-DNA Cleavage Complex (TOP1cc) Detection

The RADAR (Rapid Approach to DNA Adduct Recovery) assay is a slot-blot-based method to quantitatively detect protein-DNA covalent complexes from cells.

Methodology:

-

Cell Treatment: Treat cells (e.g., DU145) with varying concentrations of Exatecan (e.g., 0.01-1 µM) and other TOP1 inhibitors for a short duration (e.g., 30-60 minutes) to trap TOP1cc[9][17].

-

Cell Lysis and DNA Extraction:

-

Lyse the cells directly in the culture dish using a lysis solution containing a chaotropic agent (e.g., guanidinium isothiocyanate) and detergents (e.g., Sarkosyl) to rapidly denature proteins and separate free protein from DNA-protein complexes[18][19].

-

Precipitate the nucleic acids using isopropanol or ethanol. The DNA, along with any covalently bound proteins, will pellet during centrifugation[17].

-

-

Sample Preparation: Resuspend the pellet in a suitable buffer. Quantify the DNA concentration accurately (e.g., using a PicoGreen assay). Normalize all samples to the same DNA concentration to ensure equal loading[20].

-

Slot Blotting:

-

Load the normalized samples onto a nitrocellulose or PVDF membrane using a slot-blot apparatus[17]. This method applies the sample in a defined rectangular band.

-

Include a negative control (untreated cells) and positive controls.

-

-

Immunodetection:

-

Block the membrane (e.g., with 3-5% milk in TBS-T).

-

Probe the membrane with a primary antibody specific to Topoisomerase I overnight at 4°C[17].

-

Wash the membrane and incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody.

-

-

Signal Quantification:

Calreticulin (CRT) Surface Exposure Assay for Immunogenic Cell Death (ICD)

This flow cytometry-based assay quantifies the translocation of calreticulin from the endoplasmic reticulum to the cell surface, a key hallmark of immunogenic cell death (ICD).

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with an ICD-inducing concentration of Exatecan for a specified time (e.g., 24-48 hours). Include a positive control (e.g., Doxorubicin) and an untreated negative control[21].

-

Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Centrifuge and wash the cells with cold PBS or a suitable flow cytometry buffer.

-

Staining:

-

Resuspend cells in a staining buffer containing a fluorochrome-conjugated anti-Calreticulin antibody (e.g., Alexa Fluor 647)[22].

-

Co-stain with a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye) to distinguish between live, apoptotic, and necrotic cells and to exclude dead cells from the primary analysis[23].

-

Incubate on ice, protected from light, for 30-45 minutes.

-

-

Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the final cell pellet and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 30,000-50,000) for statistical analysis[22].

-

Analysis:

-

Gate on the single-cell population, then on the viable cell population using the viability dye.

-

Within the viable cell gate, quantify the percentage of CRT-positive cells and/or the mean fluorescence intensity (MFI) of the CRT signal[21]. An increase in CRT surface expression on viable cells compared to the untreated control indicates the induction of ICD.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C24H21FN2O5 | CID 166490461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exatecan - Wikipedia [en.wikipedia.org]

- 4. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. profiles.wustl.edu [profiles.wustl.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of (1-OH)-Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (DX-8951f) is a potent, water-soluble, third-generation topoisomerase I inhibitor derived from camptothecin. Its clinical development has been driven by its significant antitumor activity across a broad range of cancer cell lines and xenograft models. A key aspect of its pharmacology is its cellular uptake and subsequent metabolism, which influences its efficacy and toxicity profile. This technical guide provides an in-depth overview of the cellular uptake and metabolism of exatecan, with a focus on its hydroxylated metabolites, herein referred to as (1-OH)-Exatecan. This document will detail the metabolic pathways, present quantitative data from preclinical and clinical studies, outline relevant experimental protocols, and provide visualizations of the key processes to support further research and drug development efforts.

Introduction to Exatecan and its Metabolites

Exatecan is a hexacyclic camptothecin analogue that, unlike its predecessor irinotecan, does not require enzymatic activation to exert its cytotoxic effects.[1] It functions by stabilizing the topoisomerase I-DNA cleavable complex, leading to DNA single-strand breaks and subsequent cancer cell apoptosis.[2] While exatecan itself is the active agent, its metabolism in the liver and potentially within tumor cells leads to the formation of hydroxylated metabolites.

The primary metabolite of exatecan is known as UM-1 , which is the 4-hydroxymethyl derivative of exatecan.[1][3] A minor metabolite, UM-2 , has also been identified as the 4-hydroxylated form of exatecan.[1][3] These metabolic conversions are primarily mediated by the cytochrome P450 enzyme CYP3A4 .[1][3] The term "this compound" in the context of this guide will encompass these hydroxylated metabolites, with a primary focus on the major metabolite, UM-1.

Cellular Uptake of Exatecan

The precise mechanisms governing the cellular uptake of exatecan have not been fully elucidated in the available literature. However, like other camptothecin analogues, it is likely that exatecan enters cells via passive diffusion across the cell membrane. Its lipophilicity and molecular size are factors that would support this mechanism.

As an antibody-drug conjugate (ADC) payload, exatecan's entry into tumor cells is mediated by receptor-mediated endocytosis of the ADC, followed by lysosomal trafficking and cleavage of the linker to release the active drug.

Metabolism of Exatecan

The metabolism of exatecan is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Metabolic Pathway

The primary metabolic pathway of exatecan involves hydroxylation, as depicted in the following signaling pathway diagram.

Key Metabolizing Enzyme: CYP3A4

In vitro studies using human liver microsomes have definitively identified CYP3A4 as the principal enzyme responsible for the metabolism of exatecan to its hydroxylated metabolites, UM-1 and UM-2.[1][3] The formation of these metabolites is significantly inhibited by known CYP3A4 inhibitors, such as ketoconazole.[4]

Quantitative Data

The following tables summarize the available quantitative data regarding the cytotoxicity and pharmacokinetics of exatecan and its metabolites.

Table 1: In Vitro Cytotoxicity of Exatecan

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| Breast Cancer (average) | Breast | 2.02 | [5] |

| Colon Cancer (average) | Colon | 2.92 | [5] |

| Stomach Cancer (average) | Gastric | 1.53 | [5] |

| Lung Cancer (average) | Lung | 0.88 | [5] |

Table 2: Pharmacokinetic Parameters of Exatecan in Humans (30-minute infusion)

| Parameter | Value (Mean ± SD) | Reference |

| Clearance | 2.1 ± 0.7 L/h/m² | [3] |

| Volume of Distribution (steady state) | 19.1 ± 7.1 L/m² | [3] |

| Terminal Half-life | 7.9 ± 3.4 h | [3] |

| AUC (at 5 mg/m²) | 2490 ± 590 ng·h/mL | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of exatecan's cellular uptake and metabolism. Below are representative protocols based on methodologies reported for camptothecin analogues and exatecan itself.

In Vitro Metabolism of Exatecan using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of exatecan in a controlled in vitro system.

Cellular Uptake Assay

This protocol outlines a general method for quantifying the intracellular accumulation of exatecan in cancer cells.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of exatecan and its metabolites on cancer cell lines.

Conclusion

The cellular uptake and metabolism of exatecan are integral to its anticancer activity. While exatecan itself is a potent topoisomerase I inhibitor that does not require metabolic activation, its conversion to hydroxylated metabolites, primarily UM-1 by CYP3A4, is a key feature of its pharmacokinetic profile. Further research is warranted to fully elucidate the mechanisms of cellular uptake and to quantify the intracellular concentrations and metabolic rates of exatecan and its metabolites in various cancer cell types. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to optimize the therapeutic potential of exatecan and its derivatives.

References

An In-Depth Technical Guide to the DNA Damage Response Pathways Activated by (1-OH)-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-OH)-Exatecan, a potent derivative of the topoisomerase I (TOP1) inhibitor exatecan, is a promising anti-cancer agent. Its mechanism of action centers on the induction of DNA damage, which subsequently triggers cellular DNA damage response (DDR) pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core DDR pathways modulated by this compound, with a focus on the ATR/CHK1 signaling cascade. This document includes a compilation of quantitative data on exatecan's activity, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Introduction

Topoisomerase I (TOP1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Camptothecin and its analogues, including exatecan and its metabolite this compound, are potent TOP1 inhibitors. These agents stabilize the covalent TOP1-DNA cleavage complex (TOP1cc), preventing the re-ligation of the DNA strand. This stabilization transforms the transient single-strand break into a persistent lesion, which, upon collision with the replication machinery, is converted into a highly cytotoxic DNA double-strand break (DSB). The cellular response to these DNA lesions is orchestrated by a complex network of proteins that constitute the DNA Damage Response (DDR) pathways.

Mechanism of Action of this compound

As a derivative of exatecan, this compound functions as a TOP1 poison. The planar structure of the drug intercalates into the DNA at the site of the TOP1-mediated nick, sterically hindering the religation of the broken DNA strand. This results in the accumulation of TOP1cc, which are the primary cytotoxic lesions. The presence of these stalled complexes on the DNA activates downstream DDR signaling cascades.

Core DNA Damage Response Pathway: The ATR/CHK1 Axis

The primary DDR pathway activated in response to the replicative stress caused by TOP1 inhibitors like exatecan is the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway.

When a replication fork encounters a TOP1cc, the fork stalls. This leads to the generation of extended regions of single-stranded DNA (ssDNA) that are rapidly coated by Replication Protein A (RPA). The RPA-coated ssDNA serves as a platform for the recruitment of the ATR-ATRIP complex. Once recruited, ATR is activated and phosphorylates a multitude of downstream targets, with the checkpoint kinase 1 (CHK1) being a key effector.

Activated CHK1 orchestrates cell cycle arrest, primarily at the S and G2/M phases, to prevent cells with damaged DNA from progressing through the cell cycle. CHK1 also plays a role in stabilizing stalled replication forks and promoting DNA repair. A critical downstream marker of DNA double-strand breaks resulting from replication fork collapse is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX.

dot

Caption: this compound induced DNA damage response pathway.

Quantitative Data on Exatecan Activity

The following tables summarize the in vitro potency of exatecan across various cancer cell lines.

Table 1: Cytotoxicity of Exatecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| MOLT-4 | Acute Leukemia | 0.23 |

| CCRF-CEM | Acute Leukemia | 0.20 |

| DMS114 | Small Cell Lung Cancer | 0.11 |

| DU145 | Prostate Cancer | 0.32 |

Data represents the mean from triplicate experiments. IC50 values were calculated after 72 hours of drug exposure.[1]

Table 2: Comparative GI50 Values of Exatecan in Various Cancer Cell Lines

| Cancer Type | Mean GI50 (ng/mL) |

|---|---|

| Breast Cancer | 2.02 |

| Colon Cancer | 2.92 |

| Stomach Cancer | 1.53 |

| Lung Cancer | 0.877 |

GI50 is the concentration of drug that inhibits cell growth by 50%.[2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DNA damage response to this compound.

Detection of TOP1-DNA Cleavage Complexes (TOP1cc) by RADAR Assay

The RADAR (Rapid Approach to DNA Adduct Recovery) assay is a slot-blot based method for detecting and quantifying covalent protein-DNA adducts.

dot

Caption: Experimental workflow for the RADAR assay.

Protocol:

-

Cell Lysis:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Lyse the cells using a solution containing a chaotropic salt (e.g., guanidinium thiocyanate) to rapidly denature proteins and extract nucleic acids.

-

-

Nucleic Acid Precipitation:

-

Precipitate the nucleic acids (DNA and any covalently bound proteins) from the lysate using ethanol.

-

Wash the pellet with ethanol to remove contaminants.

-

-

Sample Preparation and Quantification:

-

Resuspend the nucleic acid pellet in a suitable buffer (e.g., NaOH).

-

Accurately quantify the DNA concentration using a spectrophotometer or a fluorescent DNA-binding dye.

-

-

Slot Blotting:

-

Equilibrate a nitrocellulose membrane in TBS.

-

Assemble the slot blot apparatus and wash the wells with TBS.

-

Load equal amounts of DNA from each sample into the wells.

-

Apply a vacuum to draw the samples onto the membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 3% milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for TOP1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Analysis:

-

Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence imaging).

-

Quantify the band intensities using densitometry software. The signal intensity is proportional to the amount of TOP1cc in the sample.

-

Immunofluorescence Staining for γH2AX

This method visualizes the formation of γH2AX foci, a marker of DNA double-strand breaks, in individual cells.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a petri dish.

-

Treat the cells with this compound at the desired concentrations and for the appropriate duration.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with a primary antibody against γH2AX (phosphorylated Ser139) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

-

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add Propidium Iodide (PI) to the cell suspension immediately before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

-

Conclusion

This compound is a potent inducer of DNA damage through its inhibition of TOP1. The resulting TOP1cc lead to replication stress and the formation of DNA double-strand breaks, which robustly activate the ATR/CHK1 DNA damage response pathway. This activation culminates in cell cycle arrest and, ultimately, apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate mechanisms of this compound and to develop novel therapeutic strategies targeting the DNA damage response in cancer. The synergy observed between exatecan and ATR inhibitors underscores the potential of combination therapies to enhance the efficacy of TOP1-targeting agents.[4]

References

The Pharmacological Profile of Exatecan: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the pharmacological profile of Exatecan (also known as DX-8951f), a potent topoisomerase I inhibitor. The initial topic of interest, "(1-OH)-Exatecan," is a distinct chemical entity for which detailed pharmacological data is not extensively available in the public domain. Given that Exatecan is the well-characterized parent compound and highly relevant to the presumed area of interest, this guide will provide a comprehensive overview of its pharmacological properties.

Introduction

Exatecan (DX-8951f) is a synthetic, water-soluble, hexacyclic analog of camptothecin, a class of anticancer agents that target DNA topoisomerase I.[1] Unlike its predecessor irinotecan, Exatecan does not require metabolic activation to exert its cytotoxic effects.[2] This property is advantageous as it may reduce the interpatient variability in clinical outcomes.[2] Exatecan has demonstrated potent antitumor activity in a wide range of preclinical models and has been evaluated in numerous clinical trials.[1][3] This document provides a detailed overview of its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used to characterize this compound.

Mechanism of Action

Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I, a nuclear enzyme crucial for resolving DNA topological stress during replication, transcription, and recombination.[4][5] The catalytic cycle of topoisomerase I involves the cleavage of one DNA strand, allowing the DNA to rotate and relieve supercoiling, followed by the religation of the cleaved strand.[6]

Exatecan and other camptothecin analogs bind to the covalent binary complex formed between topoisomerase I and DNA.[7] This binding stabilizes the "cleavable complex," preventing the religation of the single-strand DNA break.[4][7] The persistence of these single-strand breaks is not directly cytotoxic. However, when the advancing replication fork collides with these stabilized cleavable complexes, the single-strand breaks are converted into irreversible double-strand DNA breaks.[7] The accumulation of these double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis.[6][7]

Signaling Pathway of Exatecan-Induced Apoptosis

The induction of apoptosis by Exatecan-mediated DNA damage is a complex process involving multiple signaling pathways. The primary trigger is the formation of double-strand DNA breaks, which are recognized by cellular DNA damage sensors such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[8][9] Activation of these kinases initiates a signaling cascade that can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, the initiation of apoptosis.[8]

The apoptotic signal is primarily transduced through the intrinsic (mitochondrial) pathway.[10] This involves the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[11][12] These proteins lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[10][12] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[13] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[5][10]

Pharmacodynamics

Exatecan is a highly potent topoisomerase I inhibitor, demonstrating significantly greater in vitro and in vivo antitumor activity compared to other camptothecin analogs such as topotecan and SN-38 (the active metabolite of irinotecan).[2][3]

In Vitro Potency

Exatecan has demonstrated potent cytotoxic and growth-inhibitory activity across a wide range of human cancer cell lines. The tables below summarize its inhibitory concentration (IC50) against topoisomerase I and its growth inhibitory (GI50) and cytotoxic (IC50) activity in various cancer cell lines.

Table 1: Inhibition of Topoisomerase I by Exatecan and Comparators

| Compound | IC50 (µg/mL) | Relative Potency vs. Exatecan |

| Exatecan (DX-8951f) | 0.975 | 1 |

| SN-38 | 2.71 | ~0.36 |

| Topotecan | 9.52 | ~0.10 |

| Camptothecin | 23.5 | ~0.04 |

| Data from a study using topo I extracted from murine P388 leukemia cells.[14] |

Table 2: In Vitro Cytotoxicity (GI50/IC50) of Exatecan in Human Cancer Cell Lines

| Cell Line Category | Mean GI50 (ng/mL) |

| Breast Cancer | 2.02 |

| Colon Cancer | 2.92 |

| Gastric Cancer | 1.53 |

| Lung Cancer | 0.877 |

| GI50 is the concentration causing 50% growth inhibition.[15] |

| Cell Line | GI50 (ng/mL) |

| PC-6 (Lung) | 0.186 |

| PC-6/SN2-5 (SN-38 resistant) | 0.395 |

| Data demonstrates Exatecan's activity in a drug-resistant cell line.[16] |

Pharmacokinetics

Clinical trials have characterized the pharmacokinetic profile of Exatecan in human patients. It generally exhibits linear pharmacokinetics within the tested dose ranges.[1]

Table 3: Human Pharmacokinetic Parameters of Exatecan (DX-8951f)

| Dosing Schedule | Clearance (L/h/m²) | Volume of Distribution (L/m²) | Terminal Half-life (hours) |

| 24-hour continuous infusion every 3 weeks | ~3 L/h (total) | ~40 L (total) | ~14 |

| 30-minute infusion daily for 5 days | - | - | ~8.9 |

| 21-day continuous infusion | 1.39 | 39.66 | - |

| Data compiled from multiple Phase I clinical trials.[4][14][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Exatecan.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Experimental Workflow Diagram

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., pBR322), and sterile water to the desired final volume (e.g., 20 µL).[18]

-

Compound Addition: Add varying concentrations of Exatecan (dissolved in an appropriate solvent like DMSO) or the vehicle control to the reaction tubes.

-

Enzyme Addition: Add a predetermined amount of purified human topoisomerase I enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[18]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.[18]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band at increasing concentrations of Exatecan.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

-

Compound Treatment: The following day, treat the cells with a range of concentrations of Exatecan. Include untreated cells as a negative control and a vehicle-only control.[5]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO2.[14]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Exatecan relative to the untreated control. The GI50 or IC50 value can then be determined by plotting cell viability against drug concentration.[5]

Conclusion

Exatecan (DX-8951f) is a potent, second-generation topoisomerase I inhibitor with a well-defined mechanism of action and a favorable preclinical and clinical profile. Its ability to induce DNA damage and subsequent apoptosis in a wide range of cancer cells, including those resistant to other chemotherapies, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with Exatecan and other topoisomerase I inhibitors. Further research into the nuanced aspects of its signaling pathways and potential combination therapies will continue to refine its clinical application in oncology.

References

- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 2. frontiersin.org [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. A camptothecin prodrug induces mitochondria-mediated apoptosis in cancer cells with cascade activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of (1-OH)-Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction